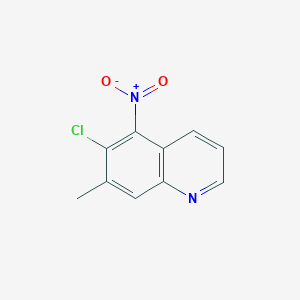

13-cis-Retinal

Overview

Description

All-trans-Retinal is a derivative of vitamin A and plays a crucial role in the visual cycle. It is an aldehyde form of vitamin A and is involved in the phototransduction process in the retina, where it is converted from 11-cis-Retinal upon exposure to light. This conversion is essential for vision as it triggers a series of biochemical reactions that ultimately result in visual perception .

Mechanism of Action

Target of Action

13-cis-Retinal, also known as Isotretinoin, is a synthetic analog of Vitamin A . It primarily targets the sebaceous glands in the skin, which play a crucial role in the development of acne . The compound also interacts with an enzyme called retinol dehydrogenases (RDHs) and a protein called retinol:lecithin acyltransferase (LRAT) which converts all-trans-retinol to all-trans retinyl esters .

Mode of Action

The mode of action of this compound involves the absorption of a photon which promotes a p electron in the pi bond to a higher-energy orbital. This excitation “breaks” the pi component of the double bond and is temporarily converted into a single bond. This allows the molecule to rotate around this single bond .

Biochemical Pathways

This compound influences several biochemical pathways. It affects the production of sebum, ductal hyperkeratinization, cutaneous and ductal bacteria, and inflammation . The compound is also involved in the visual cycle in the retinal pigment epithelium (RPE), where it converts atRE into 11-cis retinol (11cROL) and 13-cis retinol (13cROL) .

Pharmacokinetics

The pharmacokinetics of this compound are best described by a modified one-compartment, zero-order absorption model combined with lag time. The mean population pharmacokinetic parameters include an apparent clearance of 15.9 l h 1, apparent volume of distribution of 85 l, and absorption lag time of 40min . The method of administration markedly affects this compound pharmacokinetics. Children who swallowed this compound capsules achieved higher AUC 0–6h values compared to those who could not .

Result of Action

The primary result of this compound’s action is its effectiveness in the treatment of patients with nodular cystic acne and moderately severe acne, particularly if the patient has failed to respond adequately to more conventional treatments . It also has a dramatic effect on most of the major factors involved in the etiology of acne .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, the method of administration can significantly affect the pharmacokinetics of the compound . Furthermore, the structural changes in the excited state of the compound can be influenced by the protein environment .

Biochemical Analysis

Biochemical Properties

13-cis-Retinal is involved in various biochemical reactions. It interacts with a variety of enzymes, proteins, and other biomolecules. For instance, it is a key player in the cis-trans isomerization of retinal . This process involves the absorption of a photon that promotes a p electron in the pi bond to a higher-energy orbital, temporarily converting the pi component of the double bond into a single bond .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For example, in the cis-trans isomerization of retinal, this compound is temporarily converted into a single bond, allowing the molecule to rotate around this bond .

Preparation Methods

Synthetic Routes and Reaction Conditions

All-trans-Retinal can be synthesized through the oxidation of all-trans-Retinol. The process typically involves the use of oxidizing agents such as pyridinium chlorochromate (PCC) or manganese dioxide (MnO2) under controlled conditions to ensure the selective formation of the aldehyde group .

Industrial Production Methods

In industrial settings, all-trans-Retinal is often produced through the fermentation of genetically modified microorganisms that can convert beta-carotene into all-trans-Retinal. This biotechnological approach is preferred due to its efficiency and sustainability compared to traditional chemical synthesis .

Chemical Reactions Analysis

Types of Reactions

All-trans-Retinal undergoes various chemical reactions, including:

Oxidation: It can be further oxidized to all-trans-Retinoic acid.

Reduction: It can be reduced back to all-trans-Retinol.

Isomerization: It can isomerize to 11-cis-Retinal under specific conditions

Common Reagents and Conditions

Oxidation: Common oxidizing agents include PCC and MnO2.

Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Isomerization: Light exposure or specific enzymes can catalyze the isomerization process

Major Products Formed

All-trans-Retinoic acid: Formed through oxidation.

All-trans-Retinol: Formed through reduction.

11-cis-Retinal: Formed through isomerization

Scientific Research Applications

All-trans-Retinal has numerous applications in scientific research:

Biology: It is used to study the visual cycle and phototransduction in retinal cells.

Medicine: It is investigated for its potential in treating retinal diseases and conditions such as retinitis pigmentosa.

Chemistry: It serves as a model compound for studying aldehyde chemistry and photochemical reactions.

Industry: It is used in the production of vitamin A supplements and in cosmetic formulations for its skin health benefits .

Comparison with Similar Compounds

Similar Compounds

11-cis-Retinal: The isomeric form involved in the visual cycle.

All-trans-Retinol: The alcohol form of vitamin A.

All-trans-Retinoic acid: The carboxylic acid form used in dermatological treatments

Uniqueness

All-trans-Retinal is unique due to its specific role in the visual cycle. Unlike its isomers and derivatives, it directly participates in the phototransduction process, making it indispensable for vision. Its ability to isomerize and trigger a biological response upon light exposure sets it apart from other retinoids .

Properties

IUPAC Name |

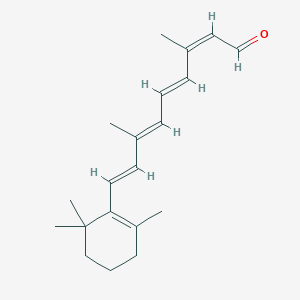

3,7-dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraenal | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H28O/c1-16(8-6-9-17(2)13-15-21)11-12-19-18(3)10-7-14-20(19,4)5/h6,8-9,11-13,15H,7,10,14H2,1-5H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCYCYZXNIZJOKI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(CCC1)(C)C)C=CC(=CC=CC(=CC=O)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H28O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00859212 | |

| Record name | (13cis)-Retinal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00859212 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

472-86-6, 514-85-2 | |

| Record name | Retinal, 13-cis- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Retinal, 9-cis- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

ANone: Yes, studies using HPLC analysis have confirmed that 13-cis-retinal is a key intermediate in the bacteriorhodopsin photocycle. [, , ] Light-adapted bacteriorhodopsin (bR570) contains all-trans-retinal, while the dark-adapted form (bR560) contains a nearly equal mixture of all-trans and this compound. [, ] Upon light absorption, the all-trans isomer in bR570 photoisomerizes to 13-cis, leading to a series of structural changes and proton pumping activity. [, ]

ANone: Research suggests that HtrI influences light-induced proton transfers within SR-I. [] While the exact mechanism is still under investigation, these proton transfers are believed to play a crucial role in signal transduction by the SR-I/HtrI complex. []

ANone: this compound shares the same molecular formula as its isomers, C20H28O, with a molecular weight of 284.44 g/mol. []

ANone: this compound exhibits distinct spectroscopic properties compared to its isomers. In UV-Vis spectroscopy, this compound typically absorbs maximally around 467 nm when bound to opsin. [] Raman spectroscopy studies have also identified unique vibrational features in this compound, particularly concerning the C=N stretching vibrations of the protonated Schiff base formed upon binding to opsin. [] These spectroscopic characteristics are crucial for distinguishing this compound from other retinal isomers and understanding its behavior in biological systems.

ANone: Yes, computational studies, including molecular dynamics simulations, have been instrumental in understanding the early intermediates in the bacteriorhodopsin photocycle, including the formation and role of this compound. [] These simulations help visualize the molecular events within the protein's binding pocket during the photocycle. [] Additionally, hybrid QM/MM methods have been employed to investigate the structural, energetic, and spectroscopic properties of different retinal isomers, including this compound, in various visual pigments. []

ANone: Studies using retinal analogs have shown that the protein environment near the retinal 13-methyl group is crucial for SR-I activation. [] Specifically, a steric interaction between the 13-methyl group and the protein appears necessary for triggering SR-I activation. [] This suggests that modifications altering the steric bulk or conformation around the C13=C14 region could significantly impact the activity and signaling of SR-I.

ANone: While specific formulation strategies are beyond the scope of the provided research, it is known that the stability of this compound is enhanced when bound to proteins like rhodopsin or bacteriorhodopsin. [] Therefore, strategies focusing on stabilizing the protein-chromophore complex or mimicking the protein's binding environment could potentially improve this compound stability.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[(2R,3S,4S,5R,6S)-3,4,5-triacetyloxy-6-[(2R,3R,4S,5R,6R)-4,5-diacetyloxy-2-(acetyloxymethyl)-6-bromooxan-3-yl]oxyoxan-2-yl]methyl acetate](/img/structure/B14540.png)

![[(3aR,5R,6S,7S,7aR)-6,7-diacetyloxy-2-methoxy-2-methyl-5,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-b]pyran-5-yl]methyl acetate](/img/structure/B14543.png)